molecular formula C12H13FN2O B273684 1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone]

1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone]

Katalognummer: B273684
Molekulargewicht: 220.24 g/mol
InChI-Schlüssel: PQLGJYWEBWNBLE-PTNGSMBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom

Eigenschaften

Molekularformel

C12H13FN2O

Molekulargewicht

220.24 g/mol

IUPAC-Name

(2Z)-2-[(4-fluorophenyl)hydrazinylidene]cyclohexan-1-one

InChI

InChI=1S/C12H13FN2O/c13-9-5-7-10(8-6-9)14-15-11-3-1-2-4-12(11)16/h5-8,14H,1-4H2/b15-11-

InChI-Schlüssel

PQLGJYWEBWNBLE-PTNGSMBKSA-N

SMILES

C1CCC(=O)C(=NNC2=CC=C(C=C2)F)C1

Isomerische SMILES

C1CCC(=O)/C(=N\NC2=CC=C(C=C2)F)/C1

Kanonische SMILES

C1CCC(=O)C(=NNC2=CC=C(C=C2)F)C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] typically involves the reaction of 1,2-cyclohexanedione with 4-fluorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for 1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, amines, and various substituted hydrazones, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can then participate in catalytic or inhibitory processes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2-Cyclohexanedione (4-chlorophenyl)hydrazone
  • 1,2-Cyclohexanedione (4-bromophenyl)hydrazone
  • 1,2-Cyclohexanedione (4-nitrophenyl)hydrazone

Uniqueness

1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. The electron-withdrawing nature of fluorine can enhance the compound’s ability to form stable complexes and increase its potential as a pharmaceutical agent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.